molecular formula C27H16O6 B14163512 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione CAS No. 106823-05-6

2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione

Cat. No.: B14163512
CAS No.: 106823-05-6
M. Wt: 436.4 g/mol
InChI Key: SADTWONCFKJBPO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl and naphthoquinone groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction is often carried out in the presence of a base such as anhydrous tetra-n-butylammonium fluoride (TBAF) and a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The naphthoquinone groups can be reduced to hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions within cells. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylnaphthalene-1,4-dione:

    2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone:

Uniqueness

2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide versatility in synthetic chemistry and biological research.

Properties

CAS No.

106823-05-6

Molecular Formula

C27H16O6

Molecular Weight

436.4 g/mol

IUPAC Name

4-hydroxy-3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)-phenylmethyl]naphthalene-1,2-dione

InChI

InChI=1S/C27H16O6/c28-22-15-10-4-6-12-17(15)24(30)26(32)20(22)19(14-8-2-1-3-9-14)21-23(29)16-11-5-7-13-18(16)25(31)27(21)33/h1-13,19,28-29H

InChI Key

SADTWONCFKJBPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=C(C5=CC=CC=C5C(=O)C4=O)O

Origin of Product

United States

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